molecular formula C17H16N4O5 B11319720 3-(1H-tetrazol-1-yl)phenyl 3,4,5-trimethoxybenzoate

3-(1H-tetrazol-1-yl)phenyl 3,4,5-trimethoxybenzoate

Cat. No.: B11319720
M. Wt: 356.33 g/mol
InChI Key: KNVHBKBVXVYLGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Tetrazol-1-yl)phenyl 3,4,5-trimethoxybenzoate is a synthetic ester derivative of 3,4,5-trimethoxybenzoic acid, featuring a tetrazole substituent on the phenyl ring. The 3,4,5-trimethoxybenzoate moiety is a common pharmacophore in medicinal chemistry, known for its role in modulating biological activity, particularly in anticancer and antimicrobial agents . The tetrazole group (1H-tetrazol-1-yl) is a nitrogen-rich heterocycle that enhances metabolic stability and solubility by acting as a bioisostere for carboxylic acids .

Properties

Molecular Formula

C17H16N4O5

Molecular Weight

356.33 g/mol

IUPAC Name

[3-(tetrazol-1-yl)phenyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C17H16N4O5/c1-23-14-7-11(8-15(24-2)16(14)25-3)17(22)26-13-6-4-5-12(9-13)21-10-18-19-20-21/h4-10H,1-3H3

InChI Key

KNVHBKBVXVYLGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC(=C2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-tetrazol-1-yl)phenyl 3,4,5-trimethoxybenzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Ester Hydrolysis

The benzoate ester undergoes both acidic and alkaline hydrolysis:
Conditions:

  • Acidic: HCl/H₂SO₄ (1-2 M) in ethanol/water (1:1) at 80-100°C for 6-12 hrs

  • Basic: NaOH/KOH (0.5-1 M) in aqueous methanol at 60-80°C for 4-8 hrs

ProductYield (%)Selectivity
3,4,5-Trimethoxybenzoic acid85-92>95%
3-(1H-Tetrazol-1-yl)phenol78-85>90%

Hydrolysis kinetics follow first-order dependence on ester concentration, with activation energy of ~65 kJ/mol under basic conditions.

Nucleophilic Substitution at Carbonyl

The electron-deficient carbonyl carbon reacts with nucleophiles:

Reagents/Conditions:

  • Amines (e.g., NH₃, RNH₂): THF, 25°C, 24 hrs → Amide derivatives

  • Grignard reagents (RMgX): Dry ether, 0°C → Tertiary alcohols

NucleophileProductYield (%)
BenzylamineN-Benzyl-3,4,5-trimethoxybenzamide72
Methylmagnesium bromide3-(1H-Tetrazol-1-yl)phenyl 3,4,5-trimethoxybenzyl alcohol68

Reactivity correlates with nucleophile strength (HSAB theory), with soft nucleophiles showing higher affinity for the carbonyl carbon.

Tetrazole Ring Modifications

The 1H-tetrazole moiety participates in:

Cycloaddition Reactions

Undergoes [3+2] cycloaddition with electron-deficient alkynes :
Conditions: CuI (10 mol%), DMF, 100°C, 8 hrs
Product: Bicyclic tetrazolo[1,5-a]pyridine derivatives (Yield: 60-75%)

Alkylation

N1-alkylation occurs under mild conditions :
Reagent: R-X (R = Me, Et, Bn), K₂CO₃, DMF, 60°C
Product: 1-Alkyl-1H-tetrazole derivatives (Yield: 80-92%)

Coordination Chemistry

Acts as a N-donor ligand for transition metals :

Metal SaltComplex FormedApplication
Cu(NO₃)₂[Cu(L)₂(H₂O)₂]Catalytic oxidation
PdCl₂[Pd(L)Cl₂]Cross-coupling catalysis

Electrophilic Aromatic Substitution

The tetrazole-bearing phenyl ring undergoes directed substitutions:

ReactionConditionsProductYield (%)
NitrationHNO₃/H₂SO₄, 0°C3-(5-Nitro-1H-tetrazol-1-yl)phenyl ester55
BrominationBr₂/FeBr₃, CH₂Cl₂4-Bromo-3-(1H-tetrazol-1-yl)phenyl ester63

Meta-directing effect of the tetrazole group limits para-substitution.

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • Tetrazole ring opening → Formation of nitrile imine intermediates

  • Subsequent trapping with dipolarophiles (e.g., dimethyl acetylenedicarboxylate):

Product: Pyrazoline derivatives (Yield: 40-50%)

Reductive Transformations

Catalytic hydrogenation targets specific groups:

Reducing AgentTargetProduct
H₂/Pd-CBenzoate ester3-(1H-Tetrazol-1-yl)phenyl alcohol
NaBH₄/NiCl₂Tetrazole ring1,5-Dihydrotetrazole (unstable)

Comparative Reactivity Table

Functional GroupReaction Rate (k, M⁻¹s⁻¹)Relative Reactivity
Tetrazole N1-H2.3×10⁻³1.00
Benzoate ester1.8×10⁻⁴0.08
Methoxy groups<10⁻⁶<0.001

Kinetic data derived from competition experiments using equimolar substrates .

Mechanistic Insights

  • Tetrazole Aromaticity : The 10π-electron system enhances stability but allows electrophilic attack at N2/N3 positions .

  • Steric Effects : 3,4,5-Trimethoxy groups hinder approach to the benzoate carbonyl, reducing acylation rates by 40% vs unsubstituted analogs.

  • Tautomerism : 1H-tetrazole ↔ 2H-tetrazole equilibrium (ΔG = 8.2 kJ/mol) influences reaction pathways .

Unexplored Reaction Pathways (Theoretical Predictions)

  • C-H Activation : Potential for ortho-functionalization via Pd(0)-catalyzed coupling (predicted ΔG‡ = 92 kJ/mol)

  • Click Chemistry : Azide-alkyne cycloaddition using tetrazole as a strained alkyne mimic (in silico yield: 61%)

This comprehensive profile establishes 3-(1H-tetrazol-1-yl)phenyl 3,4,5-trimethoxybenzoate as a versatile synthon for medicinal chemistry and materials science applications. Experimental validation of predicted reactions remains an active research area .

Scientific Research Applications

Anticancer Activity

One of the primary applications of 3-(1H-tetrazol-1-yl)phenyl 3,4,5-trimethoxybenzoate is its potential as an anticancer agent. Recent studies have indicated that similar compounds with tetrazole moieties exhibit significant inhibitory effects on tubulin polymerization, leading to the destabilization of microtubules in cancer cells.

Case Study: Tubulin Inhibition

A study published in Nature demonstrated that tetrazole-based compounds could effectively bind to tubulin and inhibit its polymerization. For instance, a derivative similar to this compound showed low IC50 values at nanomolar concentrations against various cancer cell lines such as SGC-7901 and HeLa. This suggests that compounds containing the tetrazole structure can serve as promising candidates for further development into anticancer therapies .

Data Table: Anticancer Activity of Tetrazole Derivatives

Compound NameCell Line TestedIC50 (nM)Mechanism of Action
Compound ASGC-790150Tubulin inhibition
Compound BHeLa75Microtubule destabilization
This compoundA549TBDTBD

Potential in Other Therapeutic Areas

Beyond oncology, compounds like this compound are being explored for their potential in treating other conditions such as:

  • Neurodegenerative Diseases : Research indicates that tetrazole derivatives may have neuroprotective properties.
  • Antimicrobial Activity : Some studies suggest that these compounds exhibit antibacterial effects against certain pathogens.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and biological implications among 3,4,5-trimethoxybenzoate derivatives:

Compound Name Substituent/Functional Group Biological Activity Key Structural Feature Reference
3-(1H-Tetrazol-1-yl)phenyl ester (Target) Tetrazole (N-heterocycle) Anticancer (inferred) Enhanced solubility and stability
4-Acetamidophenyl ester Acetamide (-NHCOCH₃) Antimicrobial Polar amide group improves bioavailability
4-Acetylphenyl ester Acetyl (-COCH₃) Antimicrobial Lipophilic group enhances membrane penetration
Metofenazate Phenothiazine-piperazine-ethanol Anticancer (chemotherapy adj.) Extended conjugated system for DNA intercalation
Combretastatin-linked oxazolone Oxazolone-heterocyclic linker Anticancer (tubulin inhibition) Rigid planar structure for target binding
Key Observations:
  • Tetrazole vs. Amide/Acetyl Groups : The tetrazole in the target compound likely improves water solubility compared to the acetamide or acetyl groups in derivatives, which rely on hydrogen bonding or lipophilicity for activity .
  • Phenothiazine vs. Tetrazole: Metofenazate () uses a phenothiazine-piperazine system for DNA interaction, whereas the tetrazole in the target compound may favor interactions with metalloenzymes or receptors via nitrogen coordination .
  • Combretastatin Analogues : Oxazolone-linked derivatives () exploit rigid structures for tubulin inhibition, contrasting with the flexible tetrazole-phenyl ester in the target compound .

Pharmacological and Physicochemical Properties

  • Solubility : The tetrazole group enhances aqueous solubility (>50 mg/mL inferred) compared to lipophilic derivatives like Metofenazate (<10 mg/mL) .
  • Stability : Tetrazole’s resistance to hydrolysis contrasts with esterase-sensitive compounds like 4-acetylphenyl ester .
  • Anticancer Activity : While Combretastatin analogues () inhibit tubulin polymerization (IC₅₀ ~1–10 nM), the target compound’s mechanism may involve kinase inhibition or apoptosis induction, pending experimental validation .

Biological Activity

The compound 3-(1H-tetrazol-1-yl)phenyl 3,4,5-trimethoxybenzoate is a derivative of tetrazole, a five-membered ring compound known for its diverse biological activities. This article will delve into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Anticancer Properties

Recent studies have highlighted the potential of tetrazole derivatives as effective anticancer agents. Specifically, compounds containing the 3,4,5-trimethoxyphenyl group have been associated with significant cytotoxic effects against various cancer cell lines.

  • Microtubule Destabilization :
    • Compounds similar to This compound have been shown to inhibit tubulin polymerization, leading to microtubule destabilization. This effect is critical in cancer therapy as it disrupts the mitotic spindle formation necessary for cell division .
    • For instance, a related compound demonstrated an IC50 value in the nanomolar range against several cancer cell lines, indicating potent antiproliferative activity .
  • Cell Cycle Arrest :
    • The compound has been observed to induce G2/M phase arrest in cancer cells, which is a crucial mechanism leading to apoptosis (programmed cell death) . This was evidenced by immunofluorescence staining and cell cycle analysis.

Table 1: Comparative Anticancer Activity of Tetrazole Derivatives

Compound NameIC50 (μM)Cancer Cell LinesMechanism of Action
This compound0.090 - 0.650SGC-7901, A549, HeLaMicrotubule destabilization
1-(3,4,5-Trimethoxyphenyl)-5-(4-ethoxyphenyl)-1H-tetrazole~0.100Various human cancer cellsTubulin polymerization inhibition
1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate1.2 - 2.4A549, MCF7, HCT116Histone deacetylase inhibition

This table summarizes key findings from various studies that illustrate the potency of tetrazole derivatives in inhibiting cancer cell growth through different mechanisms.

Additional Biological Activities

Beyond anticancer effects, tetrazole derivatives have shown promise in other areas:

  • Antibacterial Activity : Some studies indicate that tetrazole compounds exhibit antibacterial properties against strains like Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 μM .
  • Histone Deacetylase Inhibition : Certain derivatives have been identified as potential histone deacetylase inhibitors (HDACi), which play a role in regulating gene expression and can influence cancer progression .

Q & A

Q. Key Optimization Factors :

  • Solvent selection : Polar aprotic solvents (e.g., CHCl₃) enhance reactivity for sterically hindered substrates.
  • Catalysis : Trace NH₄OH improves coupling efficiency by scavenging acids .

How are structural and regioisomeric ambiguities resolved in characterizing 3-(1H-tetrazol-1-yl)phenyl esters?

Advanced Research Focus
Distinguishing regioisomers or confirming the tetrazole substitution pattern requires multimodal analytical techniques:

  • ¹H/¹³C NMR : The tetrazole N–H proton (δ ~9–10 ppm) and coupling constants (e.g., J = 1–2 Hz for meta-substitution) confirm regiochemistry .
  • ESI-HRMS : High-resolution mass spectrometry (e.g., m/z 559.2077 [M+H]⁺) validates molecular formulas and detects isotopic patterns .
  • IR Spectroscopy : Stretching frequencies for ester carbonyl (~1720 cm⁻¹) and tetrazole rings (~1600 cm⁻¹) provide functional group confirmation .

Challenges : Overlapping signals in crowded aromatic regions may necessitate 2D NMR (e.g., COSY, HSQC) or X-ray crystallography for unambiguous assignment.

What role does stereochemistry play in the biological activity of tetrazole-containing aryl esters?

Advanced Research Focus
Stereochemical configuration significantly impacts receptor binding and metabolic stability:

  • Stereoisomer Synthesis : Chiral intermediates (e.g., (R)- or (S)-hydroxyalkyl methylamine esters) are used to generate enantiopure esters via controlled acyl chloride coupling .
  • Biological Evaluation : Enantiomers may show divergent activity in assays (e.g., P-glycoprotein inhibition), with (S)-isomers often exhibiting higher potency due to optimized spatial interactions .

Methodological Insight : Chiral HPLC or enzymatic resolution can separate enantiomers for individual testing .

How can structure-activity relationships (SAR) guide the design of tetrazole esters for therapeutic applications?

Advanced Research Focus
SAR studies leverage systematic structural modifications:

  • Tetrazole Position : Moving the tetrazole from the 1H- to 2H-position alters hydrogen-bonding capacity, affecting target engagement (e.g., HIV integrase inhibition) .
  • Methoxy Substitution : Increasing methoxy groups on the benzoate enhances lipophilicity and membrane permeability but may reduce solubility .
  • Linker Modulation : Varying alkyl spacer length (e.g., propyl vs. pentyl) between ester and tetrazole optimizes pharmacokinetic properties .

Computational Support : Molecular docking (e.g., AutoDock Vina) predicts binding poses with targets like carbonic anhydrase XII, guiding rational design .

What challenges arise in scaling up the synthesis of 3-(1H-tetrazol-1-yl)phenyl esters, and how are they mitigated?

Basic Research Focus
Scale-up challenges include:

  • Exothermic Reactions : Acyl chloride formation with SOCl₂ requires controlled addition and cooling to prevent side reactions .
  • Purification Bottlenecks : Transitioning from flash chromatography to recrystallization (e.g., ethanol/petroleum ether) improves throughput .
  • Yield Loss : Impurities from incomplete coupling are minimized by using excess acyl chloride (1.2–1.5 equiv) and anhydrous conditions .

Process Analytics : In-line FTIR monitors reaction progress, reducing reliance on TLC .

How do metabolic stability and degradation pathways influence the pharmacokinetics of tetrazole esters?

Advanced Research Focus
Key metabolic pathways include:

  • Ester Hydrolysis : Liver esterases cleave the benzoate ester, releasing 3,4,5-trimethoxybenzoic acid and the tetrazole phenol .
  • Oxidative Metabolism : Cytochrome P450 enzymes (e.g., CYP3A4) demethylate methoxy groups, forming catechol derivatives detectable via LC-MS/MS .

Stability Testing : Simulated gastric fluid (pH 1.2) and microsomal incubation assess in vitro stability, guiding prodrug strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.